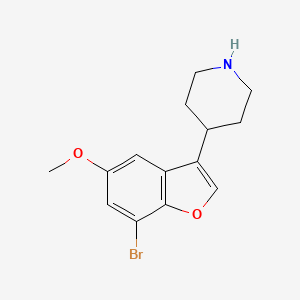![molecular formula C9H17BrN2OS B12870450 3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12870450.png)
3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide is an organic compound that features a bromine atom, a thiomorpholine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide typically involves the reaction of 3-bromopropionyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
3-bromopropionyl chloride+thiomorpholine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
Scientific Research Applications
3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. The bromine atom and the thiomorpholine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propanamide group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2-methyl-N-[3-(triethoxysilyl)propyl]propanamide
- 2-Bromo-3-(morpholin-4-yl)propionic acid esters
Uniqueness
3-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The combination of the bromine atom and the thiomorpholine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H17BrN2OS |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
3-bromo-N-(2-thiomorpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C9H17BrN2OS/c10-2-1-9(13)11-3-4-12-5-7-14-8-6-12/h1-8H2,(H,11,13) |
InChI Key |
MLAXTGLPAFOPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCNC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




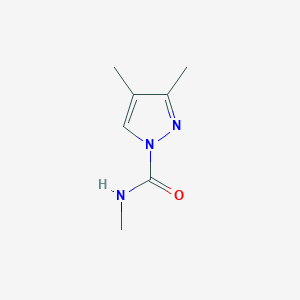
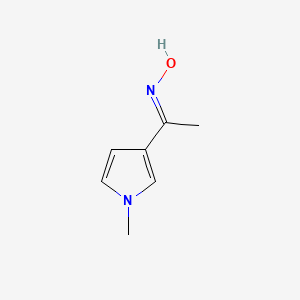
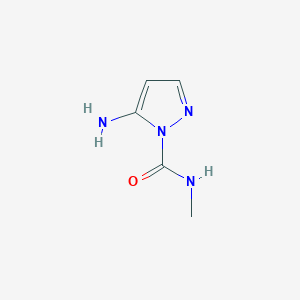
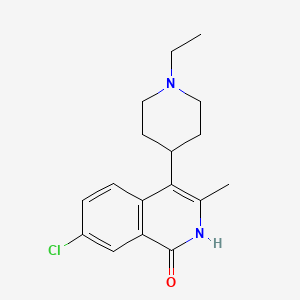
![2-(2-Acetylbenzo[d]oxazol-7-yl)acetic acid](/img/structure/B12870398.png)
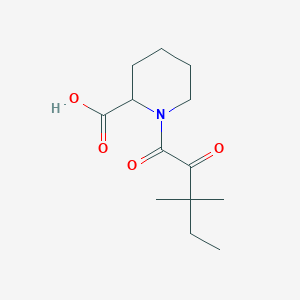
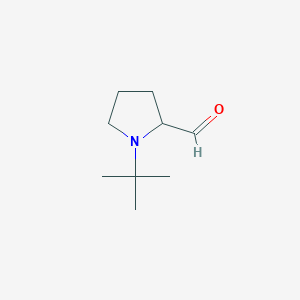
![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12870413.png)

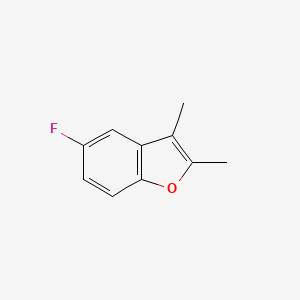
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
